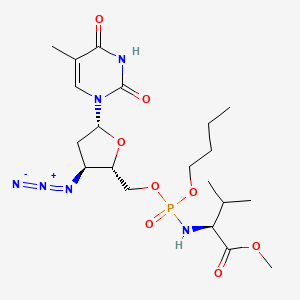
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-nitroaniline, benzaldehyde, and anthranilic acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Reduction: 3-(4-Aminophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the substituents used.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: A simpler quinazolinone derivative with similar biological activities.
3-(4-Methoxyphenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone: A compound with a methoxy group instead of a nitro group, showing different reactivity and properties.
Uniqueness
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone is unique due to the presence of both nitro and phenylmethyleneamino groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
83408-51-9 |
|---|---|
Formule moléculaire |
C27H18N4O3 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-[4-(benzylideneamino)phenyl]-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C27H18N4O3/c32-27-24-8-4-5-9-25(24)29-26(30(27)22-14-16-23(17-15-22)31(33)34)20-10-12-21(13-11-20)28-18-19-6-2-1-3-7-19/h1-18H |
Clé InChI |
MMNLOBLNEVPXOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


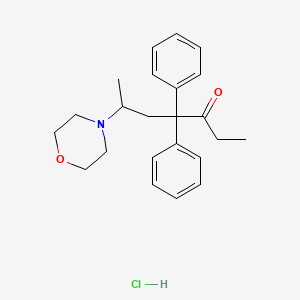
![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
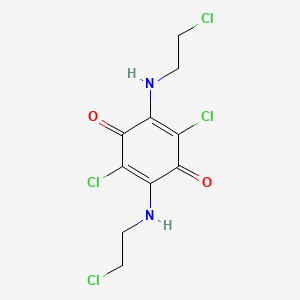


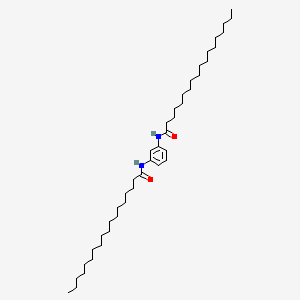
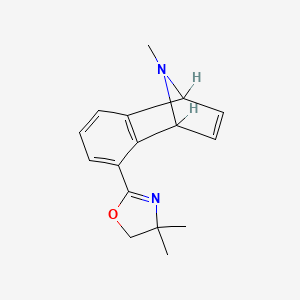
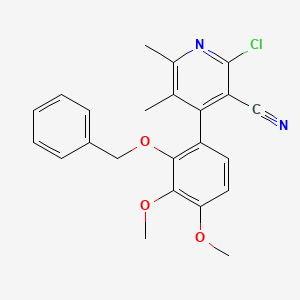
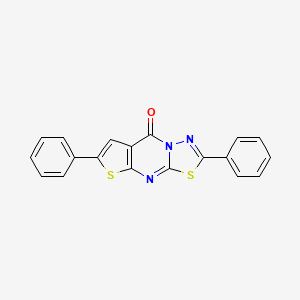
![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)
